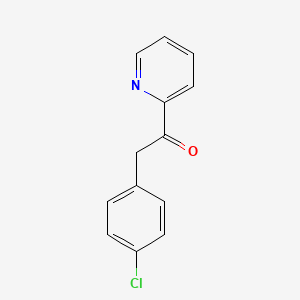

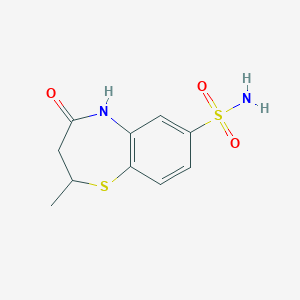

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

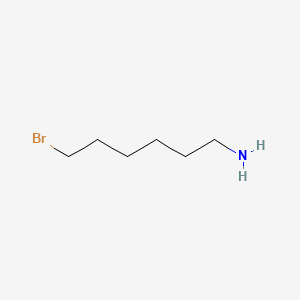

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, abbreviated as CPEP, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 102-104°C and a boiling point of 212-214°C. CPEP is soluble in ethanol, methanol, and chloroform, and slightly soluble in water. It is a versatile compound that can be used as a starting material for synthesizing other compounds.

Scientific Research Applications

Fungicidal Activity

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one and its derivatives show promising applications in fungicidal activity. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, obtained by interacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol, have demonstrated significant fungicidal properties (Kuzenkov & Zakharychev, 2009).

DNA Interaction and Cytotoxicity Studies

Rhenium(I) complexes incorporating 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one derivatives have been studied for their interaction with DNA and cytotoxicity. These complexes exhibit potent cytotoxic nature against cancer cell lines and show potential in DNA binding and cleavage (Varma et al., 2020).

Biocatalytic Synthesis

The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a derivative of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, has been synthesized using a biocatalytic approach. This method involves using recombinant E. coli as a catalyst in a liquid-liquid biphasic microreaction system, offering a green and efficient synthesis route (Chen et al., 2021).

Electrooptic Film Fabrication

Derivatives of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one have been utilized in the synthesis of dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. These chromophores play a critical role in the covalent self-assembly and optical/electrooptic response of the films (Facchetti et al., 2006).

Crystal Structure Analysis

The crystal structure of chiral secondary amines derived from 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one has been elucidated, providing insights into the molecular configuration and potential applications in materials science (Adeleke & Omondi, 2022).

Nonlinear Optical Properties

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one derivatives have been studied for their nonlinear optical properties. These studies help in understanding the electronic properties and potential applications in photonic and optoelectronic devices (Tiwari & Singh, 2016).

Anti-Tubercular Evaluation

Highly substituted pyridine derivatives, including those related to 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, have shown significant anti-tubercular activity, suggesting potential therapeutic applications (Manikannan et al., 2010).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-pyridin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-10(5-7-11)9-13(16)12-3-1-2-8-15-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOQRGYQGWRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)